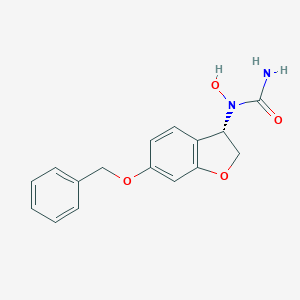

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea

Beschreibung

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea (CAS: 139149-55-6) is a synthetic N-hydroxyurea derivative characterized by a dihydrobenzofuranyl core substituted with a phenylmethoxy group. Its molecular formula is C₁₆H₁₆N₂O₄, with a molecular weight of 300.31 g/mol . Safety data classify it as harmful if swallowed (H302) and a skin/eye irritant (H315/H319), with possible respiratory effects (H335) .

Eigenschaften

CAS-Nummer |

139149-55-6 |

|---|---|

Molekularformel |

C16H16N2O4 |

Molekulargewicht |

300.31 g/mol |

IUPAC-Name |

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |

InChI |

InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |

InChI-Schlüssel |

FYAQEFBDKOWIIL-CQSZACIVSA-N |

SMILES |

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |

Isomerische SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |

Kanonische SMILES |

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |

Andere CAS-Nummern |

139149-55-6 |

Synonyme |

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von SB-202235 beinhaltet die Herstellung von N-Hydroxy-N-(2,3-Dihydro-6-Phenylmethoxy-3-benzofuranyl)harnstoff. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Benzofuranrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen, um den Benzofuran-Kern zu bilden.

Einführung der Phenylmethoxygruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, um die Phenylmethoxygruppe am Benzofuranring einzuführen.

Bildung der N-Hydroxyharnstoff-Einheit: Dies beinhaltet die Reaktion des Benzofuran-Derivats mit Hydroxylamin und Isocyanat, um die N-Hydroxyharnstoff-Struktur zu bilden.

Industrielle Produktionsverfahren für SB-202235 würden wahrscheinlich die Optimierung dieser Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit sowie die Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

SB-202235 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzofuranring.

Reduktion: Reduktionsreaktionen können an der N-Hydroxyharnstoff-Einheit auftreten.

Substitution: Die Phenylmethoxygruppe kann unter bestimmten Bedingungen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-hydroxyurea derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to decreased proliferation of cancerous cells.

- Case Study : A study published in Cancer Research demonstrated that N-hydroxyurea derivatives could effectively induce apoptosis in various cancer cell lines through the modulation of oxidative stress pathways.

Antiviral Properties

N-hydroxyurea has been explored for its antiviral effects, particularly against retroviruses such as HIV. The compound's ability to interfere with viral replication makes it a candidate for further research in antiviral drug development.

- Case Study : In vitro studies have shown that N-hydroxyurea can reduce the viral load in HIV-infected cells by disrupting the viral life cycle at various stages.

Neuroprotective Effects

Recent studies suggest that N-hydroxyurea may have neuroprotective properties. Its ability to modulate nitric oxide levels in neuronal tissues could potentially offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : Research published in Journal of Neurochemistry highlighted the compound's role in protecting neurons from oxidative damage, suggesting its use as a neuroprotective agent.

Synthesis of Complex Organic Molecules

The unique structure of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as coupling reactions and functional group transformations.

Pharmaceutical Formulations

Due to its pharmacological properties, this compound can be incorporated into pharmaceutical formulations aimed at treating various diseases. Its compatibility with other active ingredients can enhance the efficacy of combination therapies.

Data Table: Summary of Research Findings

| Application Area | Key Findings | Source |

|---|---|---|

| Anticancer Activity | Inhibits ribonucleotide reductase; induces apoptosis | Cancer Research |

| Antiviral Properties | Reduces viral load in HIV-infected cells | In vitro studies |

| Neuroprotective Effects | Protects neurons from oxidative damage | Journal of Neurochemistry |

| Industrial Synthesis | Valuable intermediate for complex organic molecules | Various chemical synthesis literature |

Wirkmechanismus

SB-202235 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SB-202235 reduces the production of leukotrienes, thereby mitigating inflammation. The molecular targets and pathways involved include the binding of SB-202235 to the active site of 5-lipoxygenase, preventing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Hydroxyurea (HU)

- Structure : Simplest N-hydroxyurea (NH₂CONHOH).

- Target/Mechanism : Inhibits ribonucleoside diphosphate reductase (RNR) by irreversibly binding to the B2 subunit, blocking DNA synthesis .

- Pharmacokinetics : Rapid absorption but short half-life (~2–4 hours).

- Toxicity : Myelosuppression, teratogenicity.

- Key Difference : Lacks the benzofuranyl and phenylmethoxy groups, limiting tissue specificity compared to the target compound.

ABT-761

- Structure : (R)-N-[3-(5-(4-fluorophenylmethyl)thien-2-yl)-1-methyl-2-propynyl]-N-hydroxyurea .

- Target/Mechanism : Potent 5-lipoxygenase (5-LO) inhibitor; prevents leukotriene biosynthesis.

- Pharmacokinetics : Long-acting (>24 hours in primates), resistant to glucuronidation due to propargyl group .

- Toxicity : Improved safety profile over zileuton (first-gen 5-LO inhibitor).

- Key Difference : Thienyl and fluorophenylmethyl substituents enhance 5-LO affinity and metabolic stability, unlike the target compound’s benzofuranyl core.

Zileuton

- Structure : N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea.

- Target/Mechanism : 5-LO inhibitor with shorter duration due to rapid glucuronidation .

- Key Difference : The target compound’s dihydrobenzofuran moiety may confer better membrane penetration or reduced metabolic clearance.

Hydroxyurea Analogues as Nitric Oxide (NO) Donors

- Structure: Require unsubstituted -NHOH group and hydrogen on the non-hydroxyurea nitrogen .

- Mechanism: React with oxyhemoglobin to release NO; aromatic derivatives (e.g., substituted benzofurans) react 25–80× faster than hydroxyurea .

Comparative Data Table

Research Findings and Implications

- Structural Determinants of Activity :

- Mechanistic Uncertainties: No direct evidence links the compound to 5-LO or RNR inhibition. However, its N-hydroxyurea pharmacophore is critical in both pathways .

- Safety Considerations :

- Higher acute toxicity (H302) compared to ABT-761 suggests structural modifications may increase reactivity or bioavailability .

Biologische Aktivität

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as SB 202235, is a compound that has garnered attention for its potential biological activities, particularly in the context of hematological disorders such as sickle cell disease (SCD). This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Mass : 300.31 g/mol

- CAS Registry Number : 139149-55-6

- Melting Point : 172-174 °C

N-hydroxyurea derivatives like SB 202235 have been studied primarily for their ability to increase fetal hemoglobin (HbF) levels in patients with sickle cell anemia. The proposed mechanisms include:

- Induction of HbF Production : Hydroxyurea is known to stimulate the production of HbF, which reduces the polymerization of hemoglobin S (HbS), thereby alleviating the symptoms associated with SCD.

- Cytotoxic Effects Leading to Stress Erythropoiesis : The cytotoxic effects of hydroxyurea may induce a compensatory increase in erythropoiesis, leading to elevated HbF levels through a mechanism termed "stress erythropoiesis" .

- Nitric Oxide Pathway Activation : Hydroxyurea has been shown to enhance nitric oxide (NO) production, which plays a role in vasodilation and may contribute to improved blood flow and reduced vaso-occlusive crises in SCD patients .

Clinical Studies and Findings

Numerous studies have documented the efficacy and safety of hydroxyurea in treating sickle cell disease. Key findings include:

- Increased HbF Levels : In clinical trials, hydroxyurea treatment resulted in a significant increase in HbF levels, with some studies reporting up to a five-fold increase in median HbF levels among treated patients .

| Study | Patient Cohort | HbF Increase | Other Findings |

|---|---|---|---|

| Creary et al. | 330 adults | Median 5-fold | Reduced pain crises and hospital admissions |

| LaSHS Study | Long-term follow-up | Sustained increases | No long-term toxicities reported |

| MSH Study | Similar cohort | Consistent increases | No increase in cancer or stroke incidence |

- Reduction in Complications : Hydroxyurea treatment has been associated with decreased frequency of pain crises, reduced transfusion requirements, and lower overall mortality rates among SCD patients .

Safety Profile

The safety profile of N-hydroxyurea derivatives has been extensively evaluated:

- Long-Term Tolerance : Long-term studies indicate that hydroxyurea is well tolerated with mild and reversible cytopenias being the most common side effects .

- No Significant Toxicity : Reports from longitudinal studies have not indicated any significant long-term toxicities such as myelodysplasia or leukemia among treated individuals .

Q & A

Basic Research Questions

Q. What experimental design is recommended for assessing the inhibitory activity of this compound against 5-lipoxygenase (5-LOX)?

- Methodological Answer : Use an ex vivo leukotriene B4 (LTB4) biosynthesis assay in murine models, as described in pharmacological studies . Key parameters include:

- Dose range : 1–100 mg/kg (oral administration).

- Sampling intervals : Measure plasma concentrations at 0.5, 2, 4, 8, and 24 hours post-dose.

- Control groups : Include enantiomer pairs (e.g., (+)-1a vs. (-)-1a) to evaluate stereospecific activity.

- Validation : Confirm enzyme inhibition via HPLC quantification of LTB4 levels in peritoneal exudates.

Q. How should researchers safely handle this compound given limited toxicity data?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators for aerosol exposure.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., benzofuran protons at δ 6.8–7.2 ppm) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Advanced Research Questions

Q. How can enantiomer-specific differences in metabolic stability be investigated?

- Methodological Answer :

- In vitro metabolism : Incubate (+)-1a and (-)-1a with liver microsomes (mouse, human) and quantify glucuronidation rates via LC-MS/MS .

- Pharmacokinetic (PK) profiling : Compare AUC, Cmax, and t1/2 in preclinical models (e.g., mouse, dog) after oral dosing.

- Key Finding : (+)-1a exhibits 3-fold longer t1/2 in mice due to slower glucuronidation .

Q. What strategies resolve contradictions in reported efficacy between in vitro and ex vivo assays?

- Methodological Answer :

- Assay optimization : Adjust substrate concentrations (e.g., arachidonic acid) to mimic physiological levels.

- Species-specific factors : Test human whole blood vs. murine peritoneal cells to identify interspecies variability in 5-LOX activation.

- Data normalization : Express inhibition as % of vehicle control ± SEM across ≥3 independent replicates .

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for formulation studies?

- Methodological Answer :

- logP determination : Use shake-flask method with octanol/water partitioning and UV detection .

- Solubility screening : Perform equilibrium solubility assays in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO.

- Prediction tools : Apply QSPR models (e.g., ACD/Labs) to estimate properties from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.